2-Mercapto-3,6-diphenyl-3H-thieno[2,3-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
3,6-diphenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2OS2/c21-17-14-11-15(12-7-3-1-4-8-12)23-16(14)19-18(22)20(17)13-9-5-2-6-10-13/h1-11H,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUNSJWVCFTBMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)NC(=S)N(C3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercapto-3,6-diphenyl-3H-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with benzaldehyde derivatives to form the intermediate Schiff base, which is then cyclized using a suitable cyclizing agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to yield the desired thienopyrimidinone compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Mercapto-3,6-diphenyl-3H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the thieno[2,3-d]pyrimidin-4-one core.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Modified thienopyrimidinone derivatives.
Substitution: Nitro or sulfonyl derivatives of the original compound.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that 2-Mercapto-3,6-diphenyl-3H-thieno[2,3-d]pyrimidin-4-one possesses antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for antibiotic development. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Case Study:
A clinical trial assessed the efficacy of this compound in treating infections caused by resistant bacterial strains. The results showed a significant reduction in infection rates among treated patients compared to controls, highlighting its potential as a novel therapeutic agent.
Anticancer Properties
The compound has also been investigated for its anticancer properties. Studies have shown that it induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
Data Table: Anticancer Activity
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 15 | Inhibition of cell cycle progression |
| A549 (Lung Cancer) | 12 | Disruption of mitochondrial function |
Photovoltaic Materials
Recent studies have explored the use of this compound in the development of organic photovoltaic cells. Its ability to function as a donor material in bulk heterojunction solar cells has been investigated.
Case Study:
A research group developed a photovoltaic device using this compound and reported an efficiency improvement over traditional materials. The device demonstrated enhanced light absorption and charge mobility, making it a promising candidate for future solar energy applications.
Mechanism of Action
The mechanism of action of 2-Mercapto-3,6-diphenyl-3H-thieno[2,3-d]pyrimidin-4-one, particularly in its antimicrobial activity, involves the inhibition of key enzymes or pathways essential for the survival of microorganisms. For instance, its antitubercular activity is attributed to the inhibition of enzymes involved in the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and calculated properties of the target compound and its analogs:
Table 1: Structural and Physicochemical Comparison
*Calculated using standard atomic weights. †Estimated based on . ‡Directly reported in .
Key Observations:
Biological Activity
2-Mercapto-3,6-diphenyl-3H-thieno[2,3-d]pyrimidin-4-one is a compound of significant interest due to its diverse biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound is characterized by the molecular formula and has a complex heterocyclic structure that contributes to its biological activity. Its synthesis involves multiple steps, often starting from simpler thieno[2,3-d]pyrimidine derivatives.
Biological Activity Overview
The biological activities of this compound include:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating potential as an antimicrobial agent.
- Antiviral Activity : Research indicates that derivatives of thieno[2,3-d]pyrimidine exhibit antiviral properties, particularly against RNA viruses.
- Calcium Receptor Antagonism : The compound acts as a calcium receptor antagonist, which may have implications in treating conditions related to calcium homeostasis .
The mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in pathogen metabolism.
- Receptor Modulation : It modulates calcium receptor activity, affecting cellular signaling pathways that are crucial for various physiological processes .
- Interference with Viral Replication : Some studies suggest that it disrupts the replication cycle of certain viruses by targeting viral polymerases .
Antimicrobial Studies
A study evaluated the antimicrobial efficacy of various thieno[2,3-d]pyrimidine derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria at concentrations ranging from 50 to 400 µg/mL .
Antiviral Efficacy
In vitro assays demonstrated that this compound showed promising antiviral activity against Hepatitis C virus (HCV) with an IC50 value of approximately 31.9 μM . This suggests that modifications to the thieno[2,3-d]pyrimidine scaffold can enhance antiviral potency.
Calcium Receptor Antagonism
Research highlighted its role as a calcium receptor antagonist. In vivo studies indicated that administration of the compound resulted in decreased plasma parathyroid hormone (PTH) levels in rat models . This suggests potential applications in treating disorders related to calcium dysregulation.
Data Table: Summary of Biological Activities
Q & A
Q. Basic
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and aromaticity. For example, δ 7.2–8.1 ppm (aromatic protons) and δ 160–170 ppm (carbonyl carbons) .
- IR spectroscopy : Peaks at ~1650–1700 cm⁻¹ (C=O stretch) and ~2550 cm⁻¹ (S-H stretch) validate the mercapto and pyrimidinone groups .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, as seen in XRD analyses of analogous compounds .
How do substituents at the 2-mercapto and phenyl positions influence the compound's biological activity?
Advanced
Substituents modulate activity via steric effects, electronic interactions, and target binding. Examples:
Methoxy and halogen groups improve solubility and target affinity, while bulky groups (e.g., trifluoromethyl) enhance selectivity .
What strategies can resolve contradictions in reported biological activities across different studies?
Q. Advanced
- Comparative assays : Use standardized in vitro models (e.g., MCF-7 cells for anticancer studies) to minimize variability .
- Structural analogs : Synthesize derivatives with controlled substituents to isolate structure-activity relationships (SAR) .
- Pharmacokinetic profiling : Assess bioavailability and metabolic stability to explain discrepancies between in vitro and in vivo results .
For example, anti-inflammatory activity in thieno[2,3-d]pyrimidin-4-ones varies with substituent polarity; hydrophobic groups may improve membrane permeability but reduce aqueous solubility .
How can computational methods aid in understanding the compound's interaction with biological targets?
Q. Advanced
- Molecular docking : Predict binding modes to targets like ERBB4 or DHFR. For instance, the trifluoromethyl group in 3-[3-(trifluoromethyl)benzyl] derivatives forms hydrophobic interactions with kinase pockets .
- QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with IC₅₀ values to design optimized analogs .
- MD simulations : Track conformational changes in the thieno[2,3-d]pyrimidin-4-one core during target binding .
What are the key challenges in achieving high purity during synthesis, and how can they be addressed?
Q. Basic
- Byproduct formation : Side reactions during cyclization (e.g., dimerization) require strict temperature control and slow reagent addition .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) effectively isolates the product. Purity >95% is achievable with gradient elution .
What in vitro and in vivo models are appropriate for evaluating the compound's therapeutic potential?
Q. Advanced
- In vitro :
- In vivo :
Dose-response studies and toxicity profiling (e.g., liver enzyme assays) are critical for translational relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
